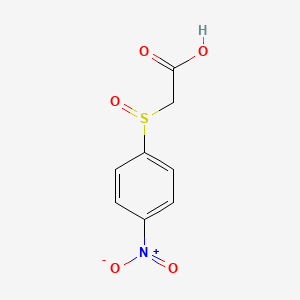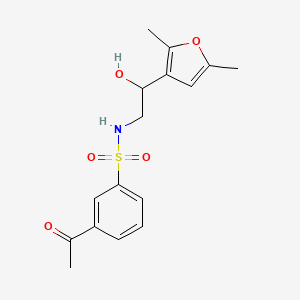![molecular formula C22H28N2O2 B2504816 N-[4-(3-Methoxypiperidin-1-YL)phenyl]-4-propylbenzamide CAS No. 1797701-45-1](/img/structure/B2504816.png)
N-[4-(3-Methoxypiperidin-1-YL)phenyl]-4-propylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-[4-(3-Methoxypiperidin-1-YL)phenyl]-4-propylbenzamide" is a synthetic molecule that may be related to a class of compounds designed to interact with dopamine receptors, particularly the D4 subtype. Compounds with similar structures have been synthesized and tested for their binding affinity to dopamine receptors, which are critical in various neurological processes and could be potential targets for treating disorders such as schizophrenia, Parkinson's disease, and depression .
Synthesis Analysis
The synthesis of related compounds typically involves the formation of a piperazine or piperidine ring attached to a benzamide moiety. For instance, a series of 1-aryl-4-alkylpiperazines with a terminal benzamide fragment were synthesized and tested for their binding at human dopamine D4 and D2 receptor subtypes . Another example includes the synthesis of carbon-11 labeled N-[2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide, which was designed to improve selectivity and enable radiolabeling for PET imaging . These methods may be relevant to the synthesis of "N-[4-(3-Methoxypiperidin-1-YL)phenyl]-4-propylbenzamide" and could involve similar strategies such as amide bond formation and the introduction of methoxy groups to the benzamide structure.
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be elucidated using X-ray crystallography, as demonstrated by the analysis of N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide, which crystallizes in two polymorphs . The crystal structure provides insights into the conformation and arrangement of molecules, which is essential for understanding the compound's interaction with biological targets. The molecular structure of "N-[4-(3-Methoxypiperidin-1-YL)phenyl]-4-propylbenzamide" would likely be characterized by similar techniques to determine its conformation and potential for receptor binding.
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives can be explored through various reactions. For example, a Rh(III)-catalyzed reaction of N-methoxybenzamides with 4-diazoisochroman-3-imines was used to synthesize 3-amino-4-arylisoquinolinones . This type of reaction showcases the versatility of benzamide compounds in forming complex structures through C-H bond activation and cycloaddition mechanisms. The chemical reactions involving "N-[4-(3-Methoxypiperidin-1-YL)phenyl]-4-propylbenzamide" would likely be influenced by the presence of the methoxypiperidin and propyl groups, affecting its reactivity and the types of chemical transformations it can undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, lipophilicity, and binding affinity, are crucial for their pharmacological profile. For instance, the introduction of structural features to increase affinity for the D4 receptor and improve brain penetration was a key aspect in the design of related compounds . The crystal structure analysis can also reveal polymorphism, which affects the material's properties and its potential pharmaceutical applications . The physical and chemical properties of "N-[4-(3-Methoxypiperidin-1-YL)phenyl]-4-propylbenzamide" would need to be assessed through experimental studies to determine its suitability for drug development.
科学的研究の応用
Analgesic and Anti-inflammatory Applications
N-[4-(3-Methoxypiperidin-1-YL)phenyl]-4-propylbenzamide derivatives have been explored for their analgesic and anti-inflammatory properties. For instance, 3,5-Propanopiperidine derivatives exhibit significant analgesic and antitussive activities. Introduction of specific substituents into these derivatives can enhance their analgesic and anti-inflammatory effects, highlighting their potential as therapeutic agents in pain and inflammation management (Oki et al., 1974).
Antimicrobial Activity
The antimicrobial potential of N-[4-(3-Methoxypiperidin-1-YL)phenyl]-4-propylbenzamide derivatives has been demonstrated through their efficacy against bacterial and fungal infections. A series of derivatives incorporating the thiazole ring have shown substantial in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as inhibitory action against fungi, suggesting their value in treating microbial diseases (Desai et al., 2013).
Antiviral Applications
Some N-phenylbenzamide derivatives have been identified as novel inhibitors of Enterovirus 71 (EV 71), with low micromolar concentrations effectively inhibiting virus strains. This finding positions N-phenylbenzamide derivatives, such as 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, as promising lead compounds for anti-EV 71 drug development (Ji et al., 2013).
Antibacterial Efficacy
Investigations into the antibacterial properties of N-[4-(3-Methoxypiperidin-1-YL)phenyl]-4-propylbenzamide derivatives have led to the identification of potent inhibitors of the bacterial cell division protein FtsZ. These findings suggest the potential of these compounds as antistaphylococcal agents with improved pharmaceutical properties, offering a path to developing new antibacterial drugs with enhanced efficacy and safety profiles (Haydon et al., 2010).
Crystal Structure Analysis
The crystal structure analysis of related compounds, such as N-(p-Methoxy phenyl-3-propyl)-p-bromobenzamide, has provided valuable insights into the molecular conformations and interactions that may influence the biological activity of these compounds. Such studies are crucial for understanding the structural basis of their therapeutic effects and guiding the design of more effective drugs (Yasuoka et al., 1969).
将来の方向性
特性
IUPAC Name |
N-[4-(3-methoxypiperidin-1-yl)phenyl]-4-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-3-5-17-7-9-18(10-8-17)22(25)23-19-11-13-20(14-12-19)24-15-4-6-21(16-24)26-2/h7-14,21H,3-6,15-16H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCNJXGEBUWBFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCC(C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(3-Methoxypiperidin-1-YL)phenyl]-4-propylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

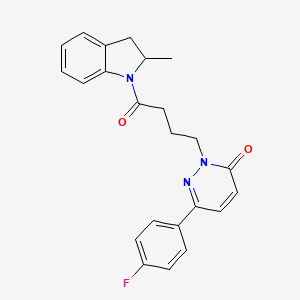
![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2504735.png)
![3-(3-methoxyphenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2504738.png)
![Methyl (2R,3S)-3-[(2,2,2-trifluoroacetyl)amino]piperidine-2-carboxylate](/img/structure/B2504740.png)
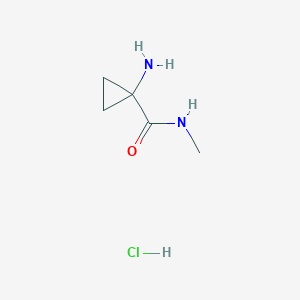
![(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2504743.png)

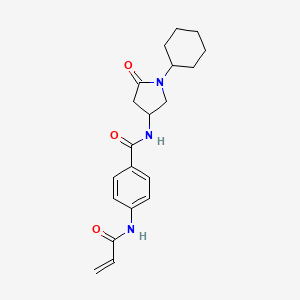
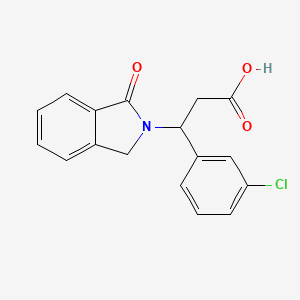

![4-[[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B2504752.png)
